molecular formula C19H21FN2 B1375785 1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine] CAS No. 1341040-27-4

1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]

Cat. No. B1375785
M. Wt: 296.4 g/mol
InChI Key: KJLQHGCZOLCTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Benzyl-5-fluorospiro[indoline-3,4’-piperidine] is a compound of interest due to its potential applications in various fields of research and industry. It has a molecular weight of 310.37 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19FN2O/c20-15-6-7-17-16(12-15)19(18(23)21-17)8-10-22(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23) . This code provides a specific textual identifier for the molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.37 . It is stored at room temperature .

Scientific Research Applications

  • Selective Hg (II) Fluorescence Sensor

    • Application : Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] derivatives were used as selective fluorescence sensors for the detection of Hg 2+ .
    • Method : The one-pot synthesis of these derivatives was performed via three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media .
    • Results : The product showed fluorescence emission properties and demonstrated that amino-containing chemical compounds can be used as selective fluorescence chemosensors for the detection of Hg 2+ .
  • Biological Potential of Indole Derivatives

    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • 5-HT 6 R Starting Points

    • Application : 1’-benzyl-1-(phenylsulfonyl)spiro[indoline-3,3’-pyrrolidine] and its corresponding 2-, 3-substituted analogues were identified as 5-HT 6 R starting points .
    • Results : This opened a new chemical space for the under-represented spiro[pyrrolidine-3,3’-indoline] chemotype .
  • Selective Fluorescence Sensor

    • Application : A compound similar to “1’-Benzyl-5-fluorospiro[indoline-3,4’-piperidine]”, namely "1’-Benzyl-1,2-dihydro-5-fluoro-2-oxo-spiro[3h-indole-3,4’-piperidine]" , might be used in the development of selective fluorescence sensors.
  • Pharmaceutical Research

    • Application : Another similar compound, "5-FLUOROSPIRO[INDOLINE-3,4’-PIPERIDINE]" , might have potential applications in pharmaceutical research.
  • Chemical Synthesis

    • Application : "Benzyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate" , a compound related to “1’-Benzyl-5-fluorospiro[indoline-3,4’-piperidine]”, might be used in chemical synthesis.

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H303 and H320 . The precautionary statements include P305+351+338 .

properties

IUPAC Name

1'-benzyl-5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2/c20-16-6-7-18-17(12-16)19(14-21-18)8-10-22(11-9-19)13-15-4-2-1-3-5-15/h1-7,12,21H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLQHGCZOLCTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=C2C=C(C=C3)F)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.